N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2-chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-[1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide
- N’-[1,3-benzodioxol-5-ylmethylidene]-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-[1,3-benzodioxol-5-ylmethylidene]-2-(2-thienyl)acetohydrazide
Biological Activity
N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C18H17ClN2O3S
- Molecular Weight : 368.85 g/mol
The compound features a thiazolidinone ring, which is known for its diverse pharmacological properties, including antimicrobial activity.
Antibacterial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. In a study evaluating various thiazolidinone derivatives, including those similar to this compound, it was found that several compounds displayed potent activity against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-{...} | Staphylococcus aureus | 32 µg/mL |
N-{...} | Escherichia coli | 64 µg/mL |
N-{...} | Bacillus subtilis | 16 µg/mL |
The above data indicates that certain derivatives can compete with established antibiotics like norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have shown antifungal activity. A study reported that compounds similar to N-{...} were tested against various fungal strains:
Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-{...} | Aspergillus niger | 32 µg/mL |
N-{...} | Candida albicans | 16 µg/mL |
N-{...} | Aspergillus flavus | 64 µg/mL |
These findings suggest that the compound may be effective against common fungal pathogens, making it a candidate for further development as an antifungal agent .
The exact mechanism of action for this compound is not fully elucidated. However, thiazolidinones are believed to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways. This disruption leads to cell death or stasis in susceptible organisms.
Case Studies and Research Findings
A comprehensive review of literature highlights various studies focused on the synthesis and evaluation of thiazolidinone derivatives. For example:
- Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their biological activities. The study concluded that modifications in the benzodioxole moiety significantly affected the antibacterial and antifungal potency of the compounds .
- Comparative Analysis : In a comparative analysis with existing antibiotics, some synthesized compounds exhibited MIC values lower than those of standard treatments, indicating their potential as effective alternatives .
Properties
Molecular Formula |
C15H13ClN2O4S2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C15H13ClN2O4S2/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)23)6-9-1-2-10-11(5-9)22-8-21-10/h1-2,5-6H,3-4,7-8H2,(H,17,19) |
InChI Key |
ANVRVZKVHALZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCNC(=O)CCl |
Origin of Product |
United States |
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